molecular formula C15H18N2O9 B1347629 [3,4-diacetyloxy-5-(2,4-dioxo-1H-pyrimidin-3-yl)oxolan-2-yl]methyl acetate CAS No. 29031-50-3

[3,4-diacetyloxy-5-(2,4-dioxo-1H-pyrimidin-3-yl)oxolan-2-yl]methyl acetate

Cat. No.: B1347629
CAS No.: 29031-50-3
M. Wt: 370.31 g/mol
InChI Key: SIMXDJGOHBXBLG-UHFFFAOYSA-N
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Description

[3,4-diacetyloxy-5-(2,4-dioxo-1H-pyrimidin-3-yl)oxolan-2-yl]methyl acetate is an organic compound belonging to the class of pyrimidine nucleosides This compound is characterized by its complex structure, which includes multiple functional groups such as acetoxy and oxo groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3,4-diacetyloxy-5-(2,4-dioxo-1H-pyrimidin-3-yl)oxolan-2-yl]methyl acetate typically involves multi-step organic reactions. One common synthetic route includes the acetylation of a pyrimidine nucleoside precursor. The reaction conditions often involve the use of acetic anhydride and a catalyst such as pyridine to facilitate the acetylation process. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

[3,4-diacetyloxy-5-(2,4-dioxo-1H-pyrimidin-3-yl)oxolan-2-yl]methyl acetate undergoes various chemical reactions, including:

    Hydrolysis: The acetoxy groups can be hydrolyzed to yield the corresponding hydroxyl groups.

    Oxidation: The compound can undergo oxidation reactions to form oxo derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the acetoxy groups, leading to the formation of different derivatives.

Common Reagents and Conditions

    Hydrolysis: Typically carried out using aqueous acid or base under mild conditions.

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products

Scientific Research Applications

Chemistry

In chemistry, [3,4-diacetyloxy-5-(2,4-dioxo-1H-pyrimidin-3-yl)oxolan-2-yl]methyl acetate is used as a building block for the synthesis of more complex molecules. Its reactivity and functional groups make it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound is studied for its potential role in nucleic acid chemistry. It can be used to modify nucleosides and nucleotides, which are essential components of DNA and RNA.

Medicine

In medicine, derivatives of this compound are explored for their potential therapeutic applications. They may exhibit antiviral, anticancer, or antimicrobial properties, making them candidates for drug development.

Industry

In the industrial sector, this compound is used in the production of pharmaceuticals and agrochemicals. Its derivatives can serve as active ingredients in various formulations.

Mechanism of Action

The mechanism of action of [3,4-diacetyloxy-5-(2,4-dioxo-1H-pyrimidin-3-yl)oxolan-2-yl]methyl acetate involves its interaction with biological macromolecules. The compound can bind to specific enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in nucleic acid metabolism, thereby exerting its biological effects.

Comparison with Similar Compounds

Similar Compounds

  • [3,4-dihydroxy-5-(2,4-dioxo-1H-pyrimidin-3-yl)oxolan-2-yl]methyl acetate
  • [3,4-diacetyloxy-5-(2,4-dioxo-1H-pyrimidin-3-yl)oxolan-2-yl]methyl butyrate
  • [3,4-diacetyloxy-5-(2,4-dioxo-1H-pyrimidin-3-yl)oxolan-2-yl]methyl propionate

Uniqueness

The uniqueness of [3,4-diacetyloxy-5-(2,4-dioxo-1H-pyrimidin-3-yl)oxolan-2-yl]methyl acetate lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

[3,4-diacetyloxy-5-(2,4-dioxo-1H-pyrimidin-3-yl)oxolan-2-yl]methyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O9/c1-7(18)23-6-10-12(24-8(2)19)13(25-9(3)20)14(26-10)17-11(21)4-5-16-15(17)22/h4-5,10,12-14H,6H2,1-3H3,(H,16,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIMXDJGOHBXBLG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1C(C(C(O1)N2C(=O)C=CNC2=O)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10951635
Record name 2-Hydroxy-3-(2,3,5-tri-O-acetylpentofuranosyl)pyrimidin-4(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10951635
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

370.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29031-50-3
Record name NSC127513
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=127513
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Hydroxy-3-(2,3,5-tri-O-acetylpentofuranosyl)pyrimidin-4(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10951635
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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